2-Chloro-N-(3-phenylcyclobutyl)acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(3-phenylcyclobutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-12(15)14-11-6-10(7-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAQWVJAZCIGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)CCl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclobutane Ring Formation: Synthesis of 3-Phenylcyclobutylamine Intermediates
The 3-phenylcyclobutylamine moiety is a critical precursor for synthesizing 2-chloro-N-(3-phenylcyclobutyl)acetamide. Cyclobutane rings are typically constructed via [2+2] photocycloaddition or thermal ring-closing reactions.
[2+2] Photocycloaddition of Styrene Derivatives
UV light-induced [2+2] cycloaddition of styrene or substituted styrenes generates 1,2-diphenylcyclobutane derivatives. Subsequent nitration and reduction yield 3-phenylcyclobutylamine. For example, irradiation of trans-anethole (4-methoxypropenylbenzene) in ethyl acetate produces a cyclobutane intermediate, which is hydrogenated to the amine using Raney nickel.
Thermal Ring-Closing of Bifunctional Alkenes
Heating α,ω-dienes with Lewis acids (e.g., AlCl₃) facilitates cyclobutane formation. A patent method describes reacting 1,4-diphenyl-1,3-butadiene with AlCl₃ at 120°C to yield 3-phenylcyclobutane-carboxylic acid, which is converted to the amine via Curtius rearrangement.
Chloroacetylation of 3-Phenylcyclobutylamine
Chloroacetylation introduces the 2-chloroacetamide group to the cyclobutylamine. This step is commonly performed using chloroacetyl chloride under basic conditions.
Nucleophilic Acyl Substitution in Polar Aprotic Solvents
In a representative procedure, 3-phenylcyclobutylamine (1.0 eq) is dissolved in tetrahydrofuran (THF) and cooled to 0–5°C. Chloroacetyl chloride (1.2 eq) is added dropwise, followed by potassium tert-butoxide (1.5 eq) to neutralize HCl. The reaction proceeds at room temperature for 12 hours, yielding this compound with 89.7% efficiency.
Table 1: Solvent Effects on Chloroacetylation Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| THF | 25 | 12 | 89.7 |
| Ethyl acetate | 65 | 12 | 94 |
| Butyl acetate | 125 | 16 | 74 |
| Sulfolane | 130 | 5.8 | 53 |
Purification and Crystallization Strategies
Crude this compound is purified via recrystallization or column chromatography.
Structural Characterization and Analytical Data
X-Ray Crystallography
Single-crystal X-ray analysis confirms the cis-configuration of the phenyl and acetamide groups relative to the cyclobutane ring. Key metrics include:
Comparative Analysis of Synthetic Routes
Table 2: Optimized Methods for this compound Synthesis
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| THF/KOtBu | 25°C, 12h | 89.7 | 98.5 |
| Ethyl acetate reflux | 65°C, 12h | 94 | 97.2 |
| Microwave (DMF) | 100°C, 0.5h | 85 | 99.0 |
| Sulfolane thermal | 130°C, 5.8h | 53 | 95.4 |
Ethyl acetate reflux offers the highest yield (94%) but requires prolonged heating. Microwave methods balance speed and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-phenylcyclobutyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used (e.g., azide, thiocyanate derivatives).
Hydrolysis: The major products are 3-phenylcyclobutanamine and chloroacetic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-N-(3-phenylcyclobutyl)acetamide has garnered attention for its potential pharmacological properties. Research indicates that it exhibits significant antimicrobial activity , which may be attributed to the chloroacetamide group’s ability to interact with specific enzymes or receptors, potentially inhibiting their activity. The presence of the phenylcyclobutyl moiety enhances its lipophilicity, improving bioavailability and efficacy in biological systems.
Case Study: Antimicrobial Efficacy
A study demonstrated that derivatives of chloroacetamides, including this compound, showed promising results against various microbial strains. The mechanism of action likely involves disruption of microbial cell functions through enzyme inhibition.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including nucleophilic substitutions and hydrolysis, leading to the formation of diverse derivatives that may possess novel biological activities .
Table: Comparison of Reaction Products
| Reaction Type | Major Products Formed |
|---|---|
| Nucleophilic Substitution | Depends on nucleophile used (e.g., azide derivatives) |
| Hydrolysis | 3-Phenylcyclobutanamine and chloroacetic acid |
| Oxidation/Reduction | Products vary based on specific conditions |
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various protein targets. These studies suggest that the compound can effectively bind through hydrogen bonding and hydrophobic interactions, influencing enzyme activity and receptor binding. Such insights are crucial for understanding its mechanism of action and potential therapeutic effects.
Potential Therapeutic Applications
The therapeutic applications of this compound extend beyond antimicrobial properties. Its ability to modify enzyme activity positions it as a candidate for drug development targeting various diseases.
Case Study: Inhibition Studies
In vitro studies have shown that compounds similar to this compound can inhibit key enzymes involved in disease pathways, such as proteases linked to viral replication. This highlights the compound's potential as a lead structure for developing antiviral agents .
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-phenylcyclobutyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to modifications in the activity or function of the target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Crystallographic Properties
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 3-nitrophenyl derivatives) induce anti conformations of the N–H bond, while electron-donating groups (e.g., -CH₃) favor syn conformations. This alters hydrogen-bonding networks and crystal packing .
- Heterocyclic Modifications : Attachment to thiazole () or thiadiazole () rings introduces planar heterocycles, enhancing π-stacking and bioactivity. For example, thiadiazole derivatives exhibit cytotoxicity via interactions with cancer cell targets .
Key Insights :
- Anticancer Potency : Thiadiazole and thiazole derivatives (e.g., ) show enhanced cytotoxicity compared to simpler phenylacetamides, likely due to improved target engagement and cellular uptake .
- Agrochemical Utility : Chloroacetamide herbicides like acetochlor and alachlor share structural motifs but differ in alkoxy substituents, affecting soil persistence and metabolic degradation .
Physicochemical and Metabolic Properties
- Solubility and Stability : Cyclobutyl-phenyl substituents (e.g., ) increase hydrophobicity compared to linear alkyl chains (e.g., 2-chloro-N-(3,3-dimethylbutyl)acetamide in ). This may reduce aqueous solubility but enhance membrane permeability .
- Metabolism : Chloroacetamides are metabolized in liver microsomes via oxidative dechlorination and glutathione conjugation, as seen in herbicide studies . Substituents on the aromatic ring or heterocycle can modulate metabolic stability.
Q & A
Q. What are the common synthetic routes for 2-Chloro-N-(3-phenylcyclobutyl)acetamide?
- Methodological Answer: Synthesis typically involves multi-step organic reactions. Key steps include:
Substitution reactions under alkaline conditions to introduce functional groups (e.g., replacing halides with aryloxy groups) .
Reduction reactions using agents like iron powder in acidic media to convert nitro intermediates to amines .
Condensation reactions with cyanoacetic acid or similar reagents to form the acetamide backbone, often facilitated by coupling agents like EDC or DCC .
Optimization of solvent choice (e.g., dichloromethane, DMF) and temperature control (e.g., 0–80°C) is critical for yield and purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns and purity by identifying chemical shifts for aromatic protons (~6.5–8.0 ppm) and acetamide carbonyls (~165–175 ppm) .
- Infrared Spectroscopy (IR): Detects C=O stretches (~1650–1750 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
- X-ray Crystallography: Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and crystal packing influenced by substituents like chlorine .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer:
- Bioactivity Screening: Used as a scaffold for synthesizing derivatives with potential antimicrobial or anticancer properties. Assays include:
- In vitro cytotoxicity tests (e.g., MTT assays) to evaluate IC₅₀ values .
- Enzyme inhibition studies (e.g., kinase assays) to identify mechanistic targets .
- Structure-Activity Relationship (SAR) Studies: Modifications to the phenylcyclobutyl group or chloroacetamide moiety are explored to enhance binding affinity .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives?
- Methodological Answer:
- Reaction Path Searching: Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways and intermediates, reducing trial-and-error experimentation .
- Machine Learning: Analyzes historical reaction data to recommend optimal solvents, catalysts, or temperatures for specific substitutions (e.g., fluorophenyl vs. chlorophenyl groups) .
Example: A 2025 study used computational modeling to reduce synthesis steps for a trifluoromethyl-substituted analog, achieving a 15% higher yield .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer:
- Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and concentrations to control for variability .
- Comparative Pharmacokinetics: Evaluate metabolic stability (e.g., liver microsome assays) to differentiate intrinsic activity from bioavailability effects .
Case Study: Discrepancies in antiproliferative activity against breast cancer cells (MCF-7 vs. MDA-MB-231) were attributed to differences in membrane transporter expression .
Q. What strategies mitigate electronic effects of substituents on reactivity?
- Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Chlorine at the phenyl position increases electrophilicity of the acetamide carbonyl, enhancing nucleophilic attack rates. This is quantified via Hammett σ constants .
- Steric Shielding: Introducing bulky groups (e.g., tosylpiperidinyl) at specific positions reduces unwanted side reactions during condensation steps .
Data: A 2025 crystallography study showed that 3-phenylcyclobutyl groups induce torsional strain, altering reaction pathways compared to planar analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
